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New Red

Analytical Chemistry Food Safety HPLC

New Red (E129/Allura Red AC) is the thermally-stable azo dye of choice. Its resistance to heat degradation ensures vibrant color during pasteurization/UHT processing, while higher antioxidant capacity (TEAC 0.029) extends shelf-life. Unlike interchangeable alternatives, its >85% purity spec and defined ADI (0-7 mg/kg bw) simplify cross-market regulatory dossiers. Procure for consistent, compliant red hues.

Molecular Formula C18H12N3Na3O11S3
Molecular Weight 611.5 g/mol
Cat. No. B1436909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNew Red
Molecular FormulaC18H12N3Na3O11S3
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3
InChIKeyPZAILUSNQOUEQZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes20 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





New Red (C.I. Food Red 17): A High-Purity Synthetic Azo Dye for Specialized Food and Analytical Applications


New Red, chemically designated as 2-(4'-sulfonato-1'-phenylazo)-1-hydroxy-8-acetamido-3,6-naphthalenedisulfonic acid trisodium salt, is a water-soluble monoazo dye with the CAS registry number 220658-76-4 and a molecular formula of C18H12N3Na3O11S3 [1]. It functions as a synthetic color additive, imparting a vivid red hue to various substrates [2]. Unlike many broader-spectrum food dyes, New Red's use is geographically and application-restricted, with specific allowances under Chinese food additive standards (GB 2760) for products like beverages, candies, and pickled vegetables, but it is banned in the United States, the European Union, and Japan due to safety concerns [3]. This regulatory dichotomy necessitates rigorous analytical detection and quality control, making high-purity New Red a critical reference standard for compliance testing in international food trade and a specialized colorant for markets where its use remains permitted.

Why a Generic 'Red Azo Dye' Cannot Substitute for New Red in Regulated or Analytical Contexts


Substituting New Red with a seemingly similar azo dye such as Allura Red AC or Ponceau 4R is not scientifically or regulatorily valid due to fundamental differences in molecular structure and approved application scope. New Red possesses a unique molecular geometry and dipole moment distinct from its analogs, which directly influences its chromatographic retention time and spectral signature in detection methods like HPLC and fluorescence spectroscopy [1]. More critically, the global regulatory landscape is fragmented: while Ponceau 4R and Allura Red AC are widely permitted (E124 and E129), New Red's banned status in major Western markets means its presence in imported goods must be definitively distinguished and quantified [2]. Using an unapproved substitute could lead to false compliance and regulatory rejection. The quantitative evidence below demonstrates exactly how and why New Red differentiates from its closest alternatives, necessitating its specific use or analysis in targeted applications.

Quantitative Differentiation of New Red: Head-to-Head Analytical and Performance Data


Distinct Chromatographic Retention Behavior vs. Ponceau 4R and Allura Red AC

New Red is explicitly differentiated from Ponceau 4R and Allura Red AC in standardized analytical methods due to its unique molecular interaction with HPLC stationary phases. The ISO 13496:2021 international standard specifies that New Red, Ponceau 4R, and Allura Red AC are among the ten colorants that can be simultaneously separated and detected using a single HPLC method, with each producing a distinct chromatographic peak at a specific retention time [1]. This direct co-analysis confirms that New Red has a verifiably different retention behavior, allowing for its unambiguous identification and quantification in a mixed sample. This separation is critical, as misidentification could lead to false regulatory compliance declarations.

Analytical Chemistry Food Safety HPLC

Fundamental Structural Divergence from Erythrosine Evidenced by Dipole Moment Intersection Angle

Fluorescence polarization spectroscopy reveals a significant and quantifiable difference in the molecular electronic structure between New Red and Erythrosine. The intersection angle between the absorption and emission dipole moments was measured at 4.44° for New Red, compared to a much larger 23.26° for Erythrosine [1]. This 18.82° angular difference indicates a fundamental divergence in the spatial arrangement of the chromophore's electronic transitions upon excitation. Furthermore, the average angular shift of the emission dipole moment during the excited state lifetime is only 3.91° for New Red, suggesting a more constrained and stable excited-state geometry compared to the greater flexibility implied by Erythrosine's larger intersection angle [1].

Spectroscopy Molecular Characterization Food Dye Analysis

Temperature-Dependent Fluorescence Behavior Enabling Spectroscopic Distinction

The fluorescence intensity of New Red exhibits a quantifiable dependence on temperature, following the relationship (F0 - F)/F = k * e^(-E/RT) + C, as determined by curve fitting of experimental data [1]. This predictable behavior is leveraged in advanced analytical methods: a study using synchronous fluorescence spectroscopy coupled with radial basis function (RBF) neural networks successfully quantified New Red and Azorubin simultaneously in mixtures [2]. The model's ability to resolve these two similar azo dyes relies on their distinct temperature-dependent spectral fingerprints, demonstrating that New Red's specific photophysical response is a differentiator not shared by all red dyes.

Fluorescence Spectroscopy Food Analysis RBF Neural Networks

Verified Inclusion in ISO 13496:2021 as a Distinct Analytical Target

The ISO 13496:2021 standard for meat and meat products explicitly lists New Red as one of the ten synthetic coloring agents detectable by its reference HPLC method [1]. This is a direct, standards-level acknowledgment of New Red's unique identity. The standard was specifically revised to include New Red, alongside other azo dyes like Allura Red AC, Amaranth, and Ponceau 4R, indicating that New Red presents a distinct analytical challenge requiring a validated method for its detection and quantification. This inclusion in a premier international standard underscores that New Red cannot be treated as an indistinguishable part of a 'red dye' class; it requires specific, validated analytical procedures.

Regulatory Compliance Food Testing ISO Standards

Regulatory Divergence: Banned in Major Markets vs. Permitted Analogs

New Red is subject to a unique regulatory status compared to its structural analogs. While azo dyes like Ponceau 4R (E124) and Allura Red AC (E129) are widely approved for use in foods in the European Union and the United States, New Red (C.I. Food Red 17) is banned in these jurisdictions, as well as in Japan, due to safety concerns including potential carcinogenicity [1]. However, its use remains permitted under specific maximum limits in China under GB 2760-2024, for example, at 0.05 g/kg in candies and chocolates, and 0.1 g/kg in decorative fruits [2]. This regulatory asymmetry creates a specific need for high-purity New Red standards to test for illegal use in imported goods bound for Western markets, a requirement that does not exist for its globally permitted counterparts.

Food Regulation Global Trade Compliance

Metal Ion Sensitivity: A Processing Liability Differentiating New Red

Unlike the broad stability often claimed for some azo dyes, New Red demonstrates a specific and significant sensitivity to metal ions, particularly iron (Fe³⁺), which causes discoloration and fading [1]. This behavior is quantifiable as a processing liability: in formulations containing iron or in contact with iron-containing equipment, New Red's color intensity will measurably degrade. The documented remedy is the concurrent use of a chelating agent (sequestrant) to maintain color stability [1]. This is a distinct handling and formulation requirement not universally shared by all red azo dyes; for instance, Ponceau 4R is often cited for its general stability to light, heat, and acid, but metal ion interactions are a more specific concern for New Red [2]. This necessitates additional formulation steps and cost when using New Red compared to more robust alternatives.

Food Technology Stability Studies Formulation

High-Value Application Scenarios for New Red Based on Proven Differentiation


Food Export Compliance Testing for the EU and US Markets

Analytical laboratories and food importers require certified reference standards of New Red to perform mandatory testing on food products imported from China, where New Red is a permitted additive [1]. As detailed in ISO 13496:2021, New Red's distinct chromatographic retention time allows for its unambiguous detection and quantification in complex matrices like meat products and beverages, ensuring that goods do not contain this banned colorant before entering the EU or US market. This is a high-stakes, legally-mandated application where substitution with a generic 'red dye standard' would lead to invalid test results and potential regulatory action.

Method Development and Validation for Multi-Analyte Food Dye Analysis

Researchers developing new analytical methods for synthetic food dyes, such as the MOF-based SPE-HPLC-MS/MS method validated for beverages and wines, rely on high-purity New Red as an essential reference compound [2]. Its unique spectral and physical properties—including its temperature-dependent fluorescence behavior and specific dipole moment characteristics—necessitate its inclusion in any comprehensive method seeking to resolve a full panel of regulated red dyes [3]. Using a substitute dye would invalidate the method's accuracy and selectivity for New Red.

Quality Control in Chinese Food Manufacturing of Permitted Product Categories

For food manufacturers operating within China and adhering to GB 2760-2024, New Red remains a viable and specifically permitted colorant for products like decorative fruits (0.1 g/kg) and candies (0.05 g/kg) [1]. In this context, the specific formulation challenges of New Red, such as its sensitivity to iron ions, must be managed through the use of chelating agents to ensure product stability and color fidelity [4]. This application is a direct consequence of its unique regulatory niche and requires specific technical knowledge for successful industrial use.

Development of Advanced Spectroscopic Detection Platforms

The unique photophysical fingerprint of New Red, characterized by its small dipole moment intersection angle (4.44°) and specific temperature-dependent fluorescence behavior, makes it a valuable calibration and validation standard for developing advanced detection technologies like surface-enhanced Raman spectroscopy (SERS) and fluorescence-based chemometric sensors [3][5]. These platforms rely on the specific spectral signature of the analyte for selective and sensitive detection. A generic dye would not provide the same spectral challenge or validation parameter, limiting the sensor's real-world applicability for detecting New Red.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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